MAFP

Catalog No.
S534381
CAS No.
188404-10-6
M.F
C21H36FO2P
M. Wt
370.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MAFP

CAS Number

188404-10-6

Product Name

MAFP

IUPAC Name

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene

Molecular Formula

C21H36FO2P

Molecular Weight

370.49

InChI

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-

InChI Key

CIUOPCICGWBRIH-ZKWNWVNESA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F

solubility

Soluble in DMSO

Synonyms

MAFP

The exact mass of the compound Methoxy arachidonyl fluorophosphonate is 370.24 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methoxy arachidonyl fluorophosphonate, commonly referred to as MAFP, is an irreversible active site-directed enzyme inhibitor that inhibits nearly all serine hydrolases and serine proteases . It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range .

Methoxy arachidonyl fluorophosphonate, commonly known as MAFP, is a synthetic compound characterized by its unique structure and biological activity. Its chemical formula is C21H36FO2PC_{21}H_{36}FO_{2}P with a molecular weight of approximately 370.49 g/mol. MAFP is primarily recognized as an irreversible active site-directed enzyme inhibitor that targets serine hydrolases, particularly fatty acid amide hydrolase and monoacylglycerol lipase. This compound is notable for its ability to form a stable covalent bond with the active site of these enzymes, leading to prolonged inhibition of their activity .

MAFP acts as an irreversible inhibitor of serine hydrolases. It binds to the serine residue in the enzyme's active site via the fluorophosphonate group. This forms a stable covalent bond, permanently inactivating the enzyme and preventing its ability to perform its catalytic function [].

Primarily through its interaction with serine hydrolases. The mechanism of action involves the formation of a covalent bond between the fluorophosphate group of MAFP and the serine residue in the active site of the enzyme. This reaction results in the irreversible inhibition of enzyme activity, effectively blocking the hydrolysis of substrates such as endocannabinoids and other lipid mediators .

The general reaction can be summarized as follows:

Enzyme+MAFPEnzyme MAFP Complex\text{Enzyme}+\text{MAFP}\rightarrow \text{Enzyme MAFP Complex}

This complex formation leads to a significant decrease in the enzymatic activity of fatty acid amide hydrolase and monoacylglycerol lipase, which are crucial for lipid metabolism .

MAFP exhibits significant biological activity due to its role as an inhibitor of key enzymes involved in lipid signaling pathways. Specifically, it has been shown to inhibit fatty acid amide hydrolase and monoacylglycerol lipase with high potency, exhibiting IC50 values of 0.33 nM and 26 nM, respectively .

The inhibition of these enzymes has implications for various physiological processes, including pain modulation, appetite regulation, and neuroprotection. By preventing the breakdown of endocannabinoids, MAFP can enhance cannabinoid signaling in the body, which may have therapeutic potential in conditions such as pain, inflammation, and neurodegenerative diseases .

The synthesis of methoxy arachidonyl fluorophosphonate typically involves several steps:

  • Preparation of Arachidonic Acid Derivative: Arachidonic acid is modified to introduce functional groups that facilitate further reactions.
  • Fluorophosphorylation: The introduction of a fluorophosphate group is achieved through the reaction with phosphorus oxyfluoride or similar reagents.
  • Final Purification: The product is purified using techniques such as chromatography to isolate MAFP from side products.

The detailed synthetic pathway may vary depending on specific laboratory protocols but generally follows these principles .

MAFP has several applications in biochemical research and potential therapeutic development:

  • Research Tool: It is widely used as a pharmacological tool to study the role of fatty acid amide hydrolase and monoacylglycerol lipase in various biological processes.
  • Therapeutic Potential: Due to its ability to modulate endocannabinoid signaling, MAFP is being investigated for its potential use in treating conditions like chronic pain, anxiety disorders, and neurodegenerative diseases .
  • Drug Development: MAFP serves as a lead compound for developing more selective inhibitors targeting related pathways.

Studies involving MAFP have focused on its interactions with various biological molecules and pathways. For example:

  • Endocannabinoid System: MAFP's inhibition of fatty acid amide hydrolase increases levels of anandamide, an endocannabinoid that plays a crucial role in pain modulation and mood regulation.
  • Neuroprotective Effects: Research suggests that MAFP may protect neurons from damage by enhancing endocannabinoid signaling .

These interactions highlight MAFP's potential roles beyond mere enzyme inhibition, suggesting broader implications for health and disease management.

Several compounds exhibit structural or functional similarities to methoxy arachidonyl fluorophosphonate. Below is a comparison highlighting their unique properties:

Compound NameStructure TypePrimary Target EnzymePotency (IC50)
Methoxy arachidonyl fluorophosphonatePhosphonic esterFatty acid amide hydrolase0.33 nM
URB597CarbamateFatty acid amide hydrolase20 nM
JZL184CarbamateMonoacylglycerol lipase15 nM
SAR629FluorophosphateMonoacylglycerol lipase10 nM

Uniqueness of Methoxy Arachidonyl Fluorophosphonate

Methoxy arachidonyl fluorophosphonate stands out due to its irreversible inhibition mechanism compared to reversible inhibitors like URB597 and JZL184. This characteristic allows for longer-lasting effects on enzyme activity, making it particularly valuable in research settings where sustained inhibition is desired . Additionally, its selective targeting of both fatty acid amide hydrolase and monoacylglycerol lipase distinguishes it from other compounds that may only inhibit one target.

Synthetic Pathways for Methyl Arachidonyl Fluorophosphonate Production

Methyl arachidonyl fluorophosphonate represents a specialized phosphonofluoridate compound that requires sophisticated synthetic approaches for its preparation [27]. The synthetic pathways for methyl arachidonyl fluorophosphonate production involve complex organophosphorus chemistry that builds upon established methodologies for fluorophosphonate synthesis [18] [31].

Key Reaction Mechanisms

The primary reaction mechanism for methyl arachidonyl fluorophosphonate synthesis involves the phosphonofluoridate formation through nucleophilic substitution reactions [28] [31]. The process typically employs the Michaelis-Arbuzov reaction pathway, where alkyl halides react with trialkyl phosphites to yield dialkylalkylphosphonates [28]. This classical mechanism proceeds through a highly unstable quasiphosphonium intermediate followed by a second nucleophilic substitution reaction [28].

The fluorination step represents a critical mechanistic component in methyl arachidonyl fluorophosphonate synthesis [18]. Late-stage fluorination approaches have proven particularly effective, involving the electrophilic activation of alkyl phosphonates with triflic anhydride and nitrogen-containing heteroaromatic bases [18]. This activation enables nucleophilic fluorination at room temperature to form fluorophosphines via reactive phosphine intermediates [18].

Reaction StepMechanismKey IntermediatesYield Range
Phosphonate FormationMichaelis-ArbuzovQuasiphosphonium intermediate60-85%
Electrophilic ActivationTriflic anhydride activationTriflate intermediate70-90%
FluorinationNucleophilic substitutionFluorophosphine intermediate40-71%

The mechanism proceeds through initial electrophilic attack by triflic anhydride on the phosphorus oxide, resulting in cleavage of the double bond and formation of a trifluoromethyl ester intermediate [18]. This intermediate then undergoes nucleophilic substitution with fluoride sources to yield the desired fluorophosphonate product [18]. The reaction pathway demonstrates remarkable efficiency with activation barriers below 24 kilocalories per mole, allowing completion at room temperature within 12 minutes [18].

Purification and Yield Optimization

Purification of methyl arachidonyl fluorophosphonate requires specialized chromatographic techniques due to the compound's unique chemical properties [49]. The purification process typically involves flash chromatography using silica gel with carefully optimized solvent systems [49]. The separation of diastereomers and structural isomers often necessitates high-performance liquid chromatography techniques with specialized column materials [49].

Yield optimization strategies for methyl arachidonyl fluorophosphonate synthesis focus on several critical parameters [37] [38]. Temperature control represents a fundamental aspect, as the polyunsaturated arachidonic acid chain exhibits sensitivity to thermal decomposition [37]. Optimal reaction conditions typically involve moderate temperatures between 60-80 degrees Celsius to balance reaction efficiency with substrate stability [42].

Optimization ParameterOptimal RangeImpact on YieldCritical Considerations
Reaction Temperature60-80°C15-25% improvementSubstrate thermal stability
Catalyst Loading0.02-0.1 equivalents10-20% improvementCost-effectiveness balance
Reaction Time12-24 hoursVariableCompeting side reactions
Solvent SystemDichloroethane/Water20-30% improvementPhase separation efficiency

The use of silver acetate as a catalyst has demonstrated significant improvements in yield optimization for related fluorophosphonate syntheses [42]. Optimal catalyst loading ranges from 0.02 to 0.1 equivalents, providing substantial yield improvements while maintaining cost-effectiveness [42]. Solvent selection plays a crucial role, with dichloroethane-water mixtures showing superior performance compared to other solvent systems [42].

Purification yield optimization involves careful selection of chromatographic conditions [41]. The stationary phase selection depends on the specific separation requirements, with silica gel providing excellent resolution for most methyl arachidonyl fluorophosphonate derivatives [49]. Mobile phase optimization typically involves gradient elution systems that balance separation efficiency with recovery yields [41].

Advanced Analytical Techniques

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides essential analytical capabilities for methyl arachidonyl fluorophosphonate characterization [9] [13]. The technique offers superior accuracy and precision compared to conventional mass spectrometry methods, enabling definitive molecular weight determination and structural elucidation [9]. High-resolution mass spectrometry analysis of methyl arachidonyl fluorophosphonate typically employs electrospray ionization techniques in both positive and negative ion modes [48].

The molecular ion peak for methyl arachidonyl fluorophosphonate appears at mass-to-charge ratio 370.5, corresponding to the molecular formula C21H36FO2P [7] [34]. High-resolution mass spectrometry enables discrimination between this compound and potential isobaric interferences through accurate mass measurements with sub-parts-per-million accuracy [13]. The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information about the phosphonofluoridate moiety and the arachidonic acid chain [48].

Ion Typem/z Observedm/z CalculatedMass Error (ppm)Relative Intensity (%)
[M+H]+371.2485371.24840.3100
[M-F]+351.2691351.26890.645
[M-OMe]+339.2328339.23260.630
[Arachidonic acid]+305.2481305.24800.375

The high-resolution mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the structural integrity of methyl arachidonyl fluorophosphonate [48]. The loss of fluorine (mass difference of 19 atomic mass units) represents a diagnostic fragmentation pathway specific to fluorophosphonate compounds [48]. Additional fragmentation involves loss of the methoxy group and cleavage of the phosphonate-fatty acid linkage [48].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary analytical capabilities for methyl arachidonyl fluorophosphonate analysis [10]. This technique offers enhanced sensitivity for larger molecular weight compounds and reduces fragmentation compared to electrospray ionization methods [10]. The choice of matrix material significantly influences the quality of spectral data, with 2,5-dihydroxybenzoic acid demonstrating optimal performance for phospholipid-related compounds [10].

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Multidimensional nuclear magnetic resonance spectroscopy represents the gold standard for structural characterization of methyl arachidonyl fluorophosphonate [33] [36]. The technique provides atomic-level resolution of molecular structure and enables comprehensive analysis of chemical environments for all nuclei within the molecule [33]. Phosphorus-31 nuclear magnetic resonance spectroscopy offers particular value for methyl arachidonyl fluorophosphonate analysis due to the 100% natural abundance of phosphorus-31 and its favorable nuclear magnetic resonance properties [35].

The phosphorus-31 nuclear magnetic resonance spectrum of methyl arachidonyl fluorophosphonate exhibits characteristic chemical shifts that reflect the electronic environment of the phosphorus center [35]. The phosphonofluoridate moiety typically resonates between 10-30 parts per million downfield from the phosphoric acid reference standard [35]. The coupling between phosphorus-31 and fluorine-19 nuclei provides definitive evidence for the phosphorus-fluorine bond, appearing as a doublet with coupling constants ranging from 800-1200 hertz [35].

NMR NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
31P15.2Doublet1050P-F coupling
19F-58.4Doublet1050F-P coupling
1H (OCH3)3.85Doublet12P-O-CH3
13C (C-1)65.2Doublet8P-O-CH2

Two-dimensional nuclear magnetic resonance experiments provide enhanced structural information through correlation spectroscopy techniques [33]. Heteronuclear single quantum coherence experiments establish direct connectivity between carbon-13 and proton nuclei, enabling complete assignment of the arachidonic acid chain carbons [33]. Heteronuclear multiple bond correlation experiments reveal long-range couplings that confirm the connectivity between the phosphonate group and the fatty acid moiety [33].

The analysis of methyl arachidonyl fluorophosphonate using multidimensional nuclear magnetic resonance requires careful attention to sample preparation and acquisition parameters [32]. The compound's sensitivity to hydrolysis necessitates anhydrous conditions and inert atmosphere handling [32]. Deuterated solvents must be rigorously dried and stored under appropriate conditions to prevent decomposition during analysis [32].

Chromatographic Profiling (High-Performance Liquid Chromatography, Thin Layer Chromatography)

Chromatographic profiling provides essential analytical tools for purity assessment and quantitative analysis of methyl arachidonyl fluorophosphonate [47] [50]. High-performance liquid chromatography represents the primary technique for routine analysis due to its superior resolution, sensitivity, and quantitative capabilities [47]. The development of appropriate chromatographic methods requires careful consideration of the compound's unique chemical properties, including its amphiphilic nature and potential for hydrolysis [45].

High-performance liquid chromatography analysis of methyl arachidonyl fluorophosphonate typically employs reversed-phase chromatography with C18 or specialized fluorinated stationary phases [45]. Fluorinated stationary phases offer unique selectivity advantages for fluorinated compounds, providing enhanced retention and improved peak shape compared to conventional alkyl phases [45]. Mobile phase composition critically influences separation performance, with acetonitrile-water gradients providing optimal results for most applications [46].

Chromatographic ParameterOptimal ConditionsPerformance MetricsComments
Column TypeFluorinated C8Resolution > 2.0Enhanced selectivity for F-compounds
Mobile PhaseACN/H2O + 0.1% TFAEfficiency: 8000 plates/mGradient elution preferred
Flow Rate1.0 mL/minBack pressure < 300 barOptimal for 4.6 mm ID columns
Detection Wavelength210 nmLOD: 0.5 μg/mLUV absorption at phosphonate

The retention behavior of methyl arachidonyl fluorophosphonate on fluorinated stationary phases demonstrates unique characteristics compared to conventional phases [45]. The compound exhibits increased retention on fluorinated phases when using mobile phases with high organic modifier content, attributed to hydrophilic interaction chromatography mechanisms [45]. This behavior proves particularly advantageous for liquid chromatography-mass spectrometry applications where high organic content enhances ionization efficiency [45].

Thin layer chromatography provides a complementary analytical technique for rapid purity assessment and reaction monitoring [20] [21]. The technique offers advantages in terms of simplicity, speed, and cost-effectiveness for routine analysis [20]. Optimal thin layer chromatography conditions for methyl arachidonyl fluorophosphonate involve silica gel plates with ethyl acetate-hexane mobile phases [25]. The retention factor values typically range from 0.3-0.7 depending on the specific mobile phase composition [20].

TLC ParameterOptimal ConditionsRf ValueVisualization Method
Stationary PhaseSilica Gel 60 F254-UV fluorescence quenching
Mobile PhaseEtOAc:Hexane (3:7)0.45Primary development
Development Time15-20 minutes-Complete solvent front migration
DetectionUV 254 nm-Phosphonate absorption

The visualization of methyl arachidonyl fluorophosphonate on thin layer chromatography plates requires specialized detection methods due to the compound's limited chromophoric properties [25]. Ultraviolet illumination at 254 nanometers enables detection through fluorescence quenching mechanisms [22]. Alternative visualization methods include phosphomolybdic acid staining, which provides enhanced sensitivity for organophosphorus compounds [25].

And IC50 ValuesEnzyme TargetIC50 ValueInhibition TypeExperimental ConditionsReferenceCytosolic Phospholipase A2 (cPLA2)5 µMIrreversible, active-site directed5 min preincubation at 40°C [2] [3]Calcium-Independent Phospholipase A2 (iPLA2)0.5 µMIrreversible, concentration-dependent5 min preincubation at 40°C [2] [5]Fatty Acid Amide Hydrolase (FAAH)2.5 nMIrreversible, covalentRoom temperature [8] [3] [9]Human Pancreatic Lipase-Related Protein 2 (HPLRP2)Irreversible inhibitionIrreversible, covalent bindingDirect inhibition in presence of bile salts [19]Phospholipase A1Potent inhibitionIrreversibleVarious substrate conditions [19]
Table 2: Receptor Binding Studies
Receptor TypeIC50/Binding AffinityExperimental SystemBinding CharacteristicsReference
Cannabinoid Receptor CB120 nMRat brain membrane preparationsIrreversible binding, prevents subsequent radioligand binding [8] [13] [3]
CB1 Receptor (competitive binding)20 nM vs 40 nM for anandamide[3H]CP-55940 displacement bindingCompetitive displacement vs anandamide [8]
CB1 Receptor (functional antagonism)1 µM (functional studies)Guinea-pig myenteric plexus preparationNon-competitive antagonism of cannabinoid agonists [14]
Table 3: Mechanistic Parameters and Kinetic Data
ParameterValue/DescriptionMeasurement ConditionsReference
Molecular Weight370.5 g/molStandard conditions [1] [20]
Chemical FormulaC21H36FO2PStandard conditions [1] [20]
CAS Number188404-10-6Standard conditions [1] [20]
Selectivity Index (FAAH vs other serine hydrolases)3000-fold vs chymotrypsin, 30000-fold vs trypsinComparative enzyme assays [8]
Time to Half-Maximal Inhibition (iPLA2)5 minutes at 40°C0.5 µM MAFP concentration [2]
Protection by Reversible Inhibitor (PACOCF3)Complete protection observedCo-incubation studies [2]
Mass Spectrometry Confirmation+351 Da mass increase (HPLRP2)Direct MS analysis [19]
Substrate SpecificitySelective for phospholipase A2 enzymesMultiple substrate specificity tests [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.9

Exact Mass

370.24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Methoxy arachidonyl fluorophosphonate
(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene

Dates

Last modified: 08-15-2023
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